molecular formula C11H13N3 B15359883 5-(4-propylphenyl)-1H-1,2,3-triazole

5-(4-propylphenyl)-1H-1,2,3-triazole

Cat. No.: B15359883
M. Wt: 187.24 g/mol
InChI Key: IPKJAYICSIGFDG-UHFFFAOYSA-N
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Description

5-(4-Propylphenyl)-1H-1,2,3-triazole is a chemical compound of significant interest in medicinal chemistry and materials science, serving as a key scaffold for the development of novel bioactive molecules. Its core structure incorporates the 1,2,3-triazole ring, a privileged pharmacophore in drug discovery known for its metabolic stability, ability to form hydrogen bonds, and participation in dipolar interactions, which facilitates strong binding to biological targets . This compound is primarily valued as a synthetic intermediate or a core structure in the design of new molecular entities. Research into analogous 1,2,3-triazole hybrids has demonstrated promising antimicrobial and anti-tubercular activities . For instance, molecular hybridization strategies that incorporate phenothiazine and 1,2,3-triazole motifs have yielded hybrids with excellent activity against Mycobacterium tuberculosis H37Rv strain . The propylphenyl side chain is a notable feature that can enhance lipophilicity and influence a molecule's interaction with hydrophobic pockets in enzymes or receptors. The synthetic accessibility of 1,2,3-triazoles like this one is typically achieved via reliable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the quintessential "click" reaction . This method allows for the regioselective synthesis of 1,4-disubstituted triazoles, offering high yields and excellent functional group tolerance, which makes it ideal for constructing diverse compound libraries for structure-activity relationship (SAR) studies . Application Notes: Researchers can utilize this compound as a building block for developing potential antimicrobial agents or as a precursor in creating more complex functional molecules. Its structure is amenable to further derivatization at the triazole ring or the phenyl group. Handling and Safety: This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(4-propylphenyl)-2H-triazole

InChI

InChI=1S/C11H13N3/c1-2-3-9-4-6-10(7-5-9)11-8-12-14-13-11/h4-8H,2-3H2,1H3,(H,12,13,14)

InChI Key

IPKJAYICSIGFDG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Effects of Substituents

Triazole derivatives are highly tunable through substituent modifications. Key comparisons include:

Halogen-Substituted Analogues
  • Chloro/Bromo Derivatives: Compounds such as 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-substituted triazoles (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic (P̄1) symmetry with planar molecular conformations.
  • Fluorophenyl Derivatives : Fluorine substitution (e.g., 5-(4-fluorophenyl)-1H-1,2,3-triazole) reduces steric hindrance compared to propylphenyl groups while increasing electronegativity, which can enhance metabolic stability and bioavailability .
Electron-Withdrawing Groups (EWGs)
  • Trifluoromethyl (CF₃) Analogues: The CF₃ group (e.g., in 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole) introduces strong electron-withdrawing effects, complicating synthesis steps like Sonogashira cross-coupling due to reduced electron density at the reaction site . In contrast, the electron-donating propyl group in 5-(4-propylphenyl)-1H-1,2,3-triazole may facilitate similar reactions.
Polar Substituents
  • Nitro and Methoxy Groups: Derivatives such as 4-methyl-1-(4-nitrophenyl)-5-(5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-1,2,3-triazole () demonstrate that nitro groups enhance antimicrobial activity (16–18 mm inhibition zones), while methoxy groups improve solubility and conjugation extension. The propylphenyl group, being non-polar, may reduce solubility but increase membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-propylphenyl)-1H-1,2,3-triazole in academic settings?

The most reliable method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Reacting a terminal alkyne (e.g., 4-propylphenylacetylene) with an azide precursor under CuSO₄/sodium ascorbate catalysis in a THF/water (1:1) solvent system at 50°C for 16 hours .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
  • Typical yields range from 60–76%, depending on substituent steric effects and reaction optimization .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR/IR Spectroscopy : Confirm regioselectivity (1,4-substitution) and functional groups. ¹H/¹³C NMR chemical shifts for triazole protons typically appear at δ 7.5–8.5 ppm, while IR shows C≡N stretches near 2100 cm⁻¹ .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm regiochemistry. Use SHELXL for refinement, targeting data-to-parameter ratios >15 and R-factors <0.06 .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity of this compound?

  • Employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .
  • Validate computational results with experimental UV-Vis and IR spectra to resolve discrepancies (e.g., solvent effects) .

Q. How to address contradictions between computational predictions and experimental data (e.g., spectral or reactivity outcomes)?

  • Error Source Mitigation :
  • Include solvent effects (PCM model) and dispersion corrections (D3-BJ) in DFT calculations .
  • Cross-validate with multiple methods (e.g., MP2 for electron correlation) .
    • Experimental Reconciliation :
  • Re-examine reaction conditions (e.g., trace oxygen inhibition in CuAAC) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies optimize crystallization of this compound for SCXRD analysis?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal lattice stability .
  • Temperature Gradients : Slow cooling from 60°C to RT improves crystal quality .
  • Co-crystallization : Introduce halogen-bond donors (e.g., 4-fluorophenyl groups) to stabilize packing .

Q. How to design bioactivity assays for this compound against antimicrobial targets?

  • In Vitro Protocols :
  • Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Assess cytotoxicity via MTT assays on mammalian cell lines (IC₅₀ vs. MIC for selectivity) .
    • Structure-Activity Relationship (SAR) :
  • Modify the propylphenyl group to fluorinated or electron-withdrawing substituents and compare bioactivity .

Methodological Tables

Table 1: Comparison of Synthetic Routes for Triazole Derivatives

MethodConditionsYieldKey Reference
CuAACCuSO₄, Na ascorbate, THF/H₂O, 50°C60–76%
Huisgen CycloadditionThermal, no catalyst, 100°C30–45%

Table 2: DFT Parameters for Electronic Structure Analysis

FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)HOMO-LUMO, Electrostatic Potentials
M06-2Xdef2-TZVPSolvent Effects, Dispersion

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